7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
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Overview
Description
7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 3rd position on the imidazo[4,5-c]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents such as DMF or DMSO.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Scientific Research Applications
7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
- 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine
- 3-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
- 7-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one
Comparison:
- 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity.
- 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine lacks the carbonyl group, which may affect its binding affinity to certain targets.
- 3-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one lacks the bromine atom, potentially altering its chemical reactivity and biological properties .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
7-bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C7H6BrN3O/c1-11-5-3-9-2-4(8)6(5)10-7(11)12/h2-3H,1H3,(H,10,12) |
InChI Key |
FRGBUQGXXZVYGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=CC(=C2NC1=O)Br |
Origin of Product |
United States |
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